

Keramaphidin B: A Technical Overview of its Properties and Synthesis

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Compound of Interest		
Compound Name:	Keramaphidin B	
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Introduction

Keramaphidin B is a complex marine alkaloid that belongs to the manzamine class of natural products. First isolated in 1994 from the Okinawan marine sponge Amphimedon sp., it has garnered significant attention due to its intricate molecular architecture and potent biological activity.[1] Structurally, **Keramaphidin B** is characterized by a pentacyclic framework that includes 11- and 13-membered macrocyclic rings, a highly congested [2.2.2] azabicyclic core, and four stereogenic centers, one of which is a quaternary carbon.[1][2] This unique structure has made it a formidable challenge and an attractive target for total synthesis.

This document provides an in-depth guide to the known physical and chemical properties of **Keramaphidin B**, details on its biological effects, and an examination of the experimental protocols developed for its synthesis.

Physical and Chemical Properties

While detailed experimental data for all physical properties are not extensively reported in the literature, the following table summarizes the known and calculated properties of **Keramaphidin B**.



Property	Value	Source / Method
Molecular Formula	C28H44N2	Calculated
Molecular Weight	420.67 g/mol	Calculated
Appearance	Not reported	-
Melting Point	Not reported	-
Solubility	Not reported	-
Natural Occurrence	Isolated as a racemate from Amphimedon sp. sponge.[2]	Literature
CAS Number	157291-95-5	PubChem

Spectral Data: Comprehensive 2D NMR investigations were crucial for the initial structure elucidation of **Keramaphidin B**. The detailed 1H and 13C NMR data are available in specialized chemical literature, particularly in publications detailing its total synthesis, where spectral data of synthetic samples are matched with those of the natural product.[3]

Biological Activity

Keramaphidin B has demonstrated significant cytotoxic effects against various cancer cell lines. This biological activity is a primary driver for the interest in its synthesis and potential therapeutic applications.

Antiproliferative Effects: Initial studies revealed that **Keramaphidin B** exhibits potent cytotoxicity against:

- P388 murine leukemia cells with an IC₅₀ of 0.28 μg/mL.[4]
- KB human epidermoid carcinoma cells with an IC₅₀ of 0.28 μg/mL.[4]

Subsequent studies have confirmed moderate to high cytotoxicity against other human cancer cell lines and potent activity in brine shrimp lethality assays.[5] The complex macrocyclic structures are believed to be crucial for its antiproliferative effects.



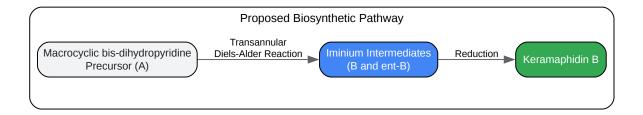
Mechanism of Action: As of the latest available literature, the precise molecular mechanism of action and the specific cellular signaling pathways targeted by **Keramaphidin B** have not been fully elucidated. Its potent cytotoxicity suggests interference with fundamental cellular processes, but further research is required to identify its direct molecular targets.

Key Experimental Protocols & Concepts

The extreme complexity and low natural abundance of **Keramaphidin B** have spurred the development of several innovative total synthesis strategies. Below are outlines of key conceptual frameworks and experimental approaches.

The Baldwin-Whitehead Biosynthetic Hypothesis

It is postulated that **Keramaphidin B** is a key intermediate in the biosynthesis of the broader family of manzamine alkaloids. The "Baldwin-Whitehead hypothesis" suggests a biomimetic pathway involving a transannular Diels-Alder reaction of a macrocyclic bis-dihydropyridine precursor. This hypothesis has been supported by biomimetic laboratory syntheses, which, despite being very low-yielding (0.2-0.3%), provided evidence for the chemical feasibility of this pathway.[3]



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A diagram of the Baldwin-Whitehead biosynthetic hypothesis.

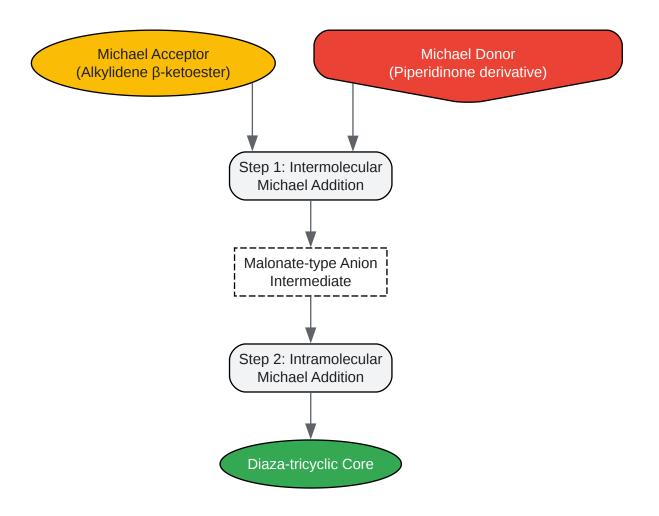
Total Synthesis via Michael/Michael Addition Cascade

A highly efficient and purely chemical logic-based route to **Keramaphidin B** involves a Michael/Michael addition cascade. This strategy provides rapid access to the critical tricyclic core of the molecule and allows for the introduction of chemical handles needed to form the



large macrocycles. This approach has been central to the successful gram-scale synthesis of (+)-**Keramaphidin B**.[3][5]

Workflow of the Michael/Michael Addition Cascade: This key step establishes the core azabicyclic structure with the correct stereochemistry.



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Workflow for the core synthesis via Michael/Michael cascade.

Protocol for the Michael/Michael Cascade and Core Formation: The following represents a generalized protocol based on published syntheses:[3]

 Base Treatment and Reaction Initiation: A piperidinone derivative (the Michael donor) is treated with a strong base such as lithium tert-butoxide (LiOtBu) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -50 °C).



- Cascade Reaction: The Michael acceptor is added to the reaction mixture. The reaction is allowed to warm to room temperature, initiating the cascade. The first intermolecular Michael addition is followed by a rapid intramolecular Michael addition to form the diaza-tricyclic product.
- Protection and Reduction: The crude product is often re-protected (e.g., with a Boc group) and then reduced, for example, with sodium borohydride (NaBH₄) in methanol (MeOH), to yield a more easily purified alcohol intermediate. This key intermediate, containing the core structure, can be isolated in high yield (e.g., 53% over two steps on a gram scale).[3]

Macrocycle Formation via Ring-Closing Metathesis

Following the construction of the core, the two large rings are formed. A successful strategy employs two different types of ring-closing metathesis (RCM) reactions:

- Ring-Closing Alkyne Metathesis (RCAM): This reliable method is used to form the 13-membered ring. Molybdenum alkylidyne catalysts are particularly effective, showing good functional group tolerance.[5][6]
- Ring-Closing Olefin Metathesis (RCM): The 11-membered ring is notably more challenging to close. This step often requires careful optimization, using catalysts like the first-generation Grubbs catalyst under high dilution and elevated temperatures.[3][6]

Protocol for a Representative RCAM Step:[3]

- Catalyst System: A molybdenum alkylidyne catalyst (e.g., complex 31 as described in the literature) is used.
- Reaction Conditions: The acyclic precursor is dissolved in a solvent such as toluene with molecular sieves. The catalyst (e.g., 20 mol%) is added, and the mixture is heated to reflux.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by flash column chromatography, often achieving high yields (e.g., 83%).[3]

Conclusion



Keramaphidin B remains a molecule of high interest at the intersection of organic chemistry and pharmacology. Its potent cytotoxicity underscores its potential as a lead compound in drug discovery, although a detailed understanding of its mechanism of action is still needed. The synthetic challenges posed by its structure have spurred significant innovation in synthetic methodology, particularly in the areas of cascade reactions and ring-closing metathesis. The successful and scalable total syntheses that have been developed now provide access to this complex molecule and its analogs, paving the way for further biological investigation and structure-activity relationship studies.

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